5-(2-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
Description
Properties
CAS No. |
478257-07-7 |
|---|---|
Molecular Formula |
C14H12N4OS2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4OS2/c1-19-12-7-3-2-6-11(12)13-16-17-14(20)18(13)15-9-10-5-4-8-21-10/h2-9H,1H3,(H,17,20)/b15-9+ |
InChI Key |
FBMNUXRMZKKVDQ-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CS3 |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Mechanism
This approach begins with the acylation of thiosemicarbazide using 2-methoxybenzoyl chloride, followed by cyclization to form the triazole-thiol intermediate. Subsequent Schiff base formation with thiophene-2-carbaldehyde introduces the thiophen-2-ylmethyleneamino group.
Step 1: Acylation of Thiosemicarbazide
Thiosemicarbazide reacts with 2-methoxybenzoyl chloride in anhydrous dimethylformamide (DMF) under nitrogen atmosphere, yielding N-(2-methoxybenzoyl)thiosemicarbazide. Optimal conditions include stirring at 0–5°C for 2 hours, followed by gradual warming to room temperature.
Step 2: Cyclization to 5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol
The acylated intermediate undergoes cyclization in alkaline media (e.g., 5% NaOH) at reflux (80–90°C) for 6–8 hours. This step forms the triazole ring, with the thiol group positioned at the 3rd carbon.
Step 3: Schiff Base Formation
The triazole-thiol intermediate reacts with thiophene-2-carbaldehyde in ethanol under acidic catalysis (glacial acetic acid). Condensation at 60°C for 4–5 hours produces the target compound via imine linkage.
Critical Parameters
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance acylation efficiency.
-
Base Selection : Alkaline conditions (NaOH, KOH) facilitate cyclization but may lead to thiol oxidation if uncontrolled.
-
Imine Stability : Schiff base formation requires strict anhydrous conditions to prevent hydrolysis.
Method 2: Acylative Cyclization Followed by Alkylation
Synthetic Pathway
This two-stage method involves cyclization to form the triazole core, followed by alkylation to introduce the thiophene moiety.
Stage 1: Synthesis of 4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Stage 2: Alkylation with Thiophene-2-ylmethyl Bromide
The triazole-thiol intermediate reacts with thiophene-2-ylmethyl bromide in acetone, using K₂CO₃ as a base. Heating at 50°C for 12 hours yields the alkylated product.
Yield Optimization
-
Alkylation Efficiency : Excess alkylating agent (1.5 equiv) improves yields to ~75%.
-
Side Reactions : Competing S-alkylation and N-alkylation are mitigated by maintaining pH > 9.
Method 3: Multi-Step Synthesis via β-Ketophosphonates and Azides
Triazole Ring Formation
Adapting methodologies from triazole synthesis, this route employs β-ketophosphonates and azides for regioselective triazole construction:
Functionalization Steps
-
Thiol Introduction : The triazole intermediate is treated with Lawesson’s reagent to introduce the thiol group.
-
Imine Formation : Condensation with thiophene-2-carbaldehyde completes the synthesis.
Comparative Analysis of Synthetic Routes
Reaction Optimization and Mechanistic Insights
Solvent Effects
Catalytic Enhancements
-
Acid Catalysis : p-Toluenesulfonic acid (pTSA, 10 mol%) accelerates imine formation, reducing reaction time to 2 hours.
-
Microwave Assistance : Cyclization steps achieve 90% completion in 30 minutes under microwave irradiation (300 W, 100°C).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function. Additionally, the methoxy and thiophene groups can enhance the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Anticancer Activity
- The target compound’s structural analog, 5-(2-Methoxyphenyl)-4-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol, exhibits moderate anticancer activity (IC50 = 4.89 μM against MCF-7), outperformed by its 2-chlorophenyl counterpart (IC50 = 1.50 μM). This suggests that chloro substituents enhance cytotoxicity compared to methoxy groups.
- Metal complexes of related triazole Schiff bases (e.g., Cu(II) and Zn(II) complexes) show significantly higher anticancer activity (e.g., 70–90% inhibition of Hep-G2 cells) than free ligands, highlighting the role of metal coordination in bioactivity enhancement.
Antimicrobial Activity
- 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol and its metal complexes demonstrate broad-spectrum antibacterial activity, with MIC values as low as 8 µg/mL against Staphylococcus aureus.
- Furan-substituted triazoles (e.g., 5-(furan-2-yl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol) exhibit moderate antifungal activity, though less potent than thiophene analogs.
Physicochemical Properties
- Melting Points: Triazole derivatives with bulky substituents (e.g., naphthalen-2-yloxy) exhibit higher melting points (177–198°C) compared to simpler analogs (70–80°C), reflecting increased molecular rigidity.
- Solubility: Methoxy and thiophene groups improve solubility in organic solvents, facilitating drug formulation.
Biological Activity
5-(2-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol, also known by its CAS number 477863-28-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a triazole ring, which is known for its role in various biological activities, and a thiophenyl group that enhances its pharmacological profile. The presence of the methoxy group on the phenyl ring also contributes to its lipophilicity, potentially improving bioavailability.
Synthesis
The synthesis of 5-(2-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-methoxybenzaldehyde with thiophene-2-carboxaldehyde in the presence of appropriate catalysts to form the corresponding imine. This is followed by cyclization to form the triazole ring through hydrazine derivatives and thioacetic acid.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives. The compound has been evaluated against a range of microorganisms, including bacteria and fungi. For instance:
- Antibacterial Activity : In vitro studies demonstrated that 5-(2-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also shown effectiveness against common fungal pathogens, indicating its potential as an antifungal agent .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Candida albicans | Significant |
Antioxidant Activity
Research indicates that compounds containing the triazole moiety possess antioxidant properties. The compound's ability to scavenge free radicals was assessed using various assays, showing promising results that suggest it could be developed as a therapeutic agent for oxidative stress-related conditions .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of 5-(2-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol have been evaluated in several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in 2010 investigated various triazole derivatives and found that those with thiophene substitutions exhibited enhanced antimicrobial activity compared to their non-thiophene counterparts .
- Evaluation of Antioxidant Properties : Another study focused on synthesizing novel triazole-thiol derivatives and reported that those with methoxy and thiophene groups showed superior antioxidant activities compared to standard antioxidants like ascorbic acid .
- Cytotoxicity Assessment : In a recent study assessing cytotoxicity against human cancer cell lines, the compound demonstrated IC50 values indicating significant potential for development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(2-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from thiosemicarbazide or hydrazine derivatives. Key steps include:
- Schiff base formation : Condensation of thiophene-2-carbaldehyde with an amino-triazole intermediate under reflux in ethanol or DMF .
- Cyclization : Acid- or base-catalyzed cyclization of precursors (e.g., thiosemicarbazides) at 60–100°C, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane mixtures) to achieve >95% purity .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of thiol (-SH, ~2500 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups .
- NMR (¹H/¹³C) : Assigns protons and carbons in the triazole, thiophene, and methoxyphenyl moieties (e.g., methoxy protons at ~3.8 ppm; aromatic protons in thiophene at 6.8–7.5 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography (if applicable): Resolves 3D structure and confirms tautomeric forms (thiol vs. thione) .
Advanced Research Questions
Q. How do transition metal complexes of this compound influence its anticancer efficacy, and what is the proposed mechanism?
- Methodological Answer :
- Synthesis of complexes : React the compound with metal salts (e.g., Co(II), Ni(II), Cu(II)) in methanol/water mixtures. Octahedral geometry is common, confirmed by UV-Vis and magnetic susceptibility .
- Bioactivity : Metal complexes show enhanced cytotoxicity against cancer cell lines (e.g., MCF-7, Hep-G2) via DNA intercalation or reactive oxygen species (ROS) generation. For example, Cu(II) complexes exhibit 60–80% inhibition at 50 μM, outperforming the free ligand .
- Mechanistic studies : Use flow cytometry (apoptosis assays) and Western blotting (Bcl-2/Bax protein expression) to validate pathways .
Q. How can computational methods like DFT predict the compound’s reactivity and electronic properties?
- Methodological Answer :
- DFT calculations (B3LYP/6-311G(d,p)): Optimize geometry, calculate HOMO-LUMO gaps (e.g., 4.2 eV), and predict nucleophilic/electrophilic sites. Compare experimental vs. theoretical IR/NMR data (RMSD <5%) .
- Molecular docking : Simulate binding to biological targets (e.g., alkaline phosphatase) using AutoDock Vina. The thiophene and triazole moieties show strong interactions with active-site residues .
Q. How can structural modifications enhance the compound’s bioactivity?
- Methodological Answer :
- Schiff base variations : Replace thiophene-2-carbaldehyde with fluorinated or nitro-substituted aldehydes to improve lipophilicity and membrane permeability .
- Thiol group derivatization : Synthesize S-alkyl derivatives (e.g., methyl, benzyl) to modulate antioxidant or antimicrobial activity. Use NaOH/alkyl halides in DMF at 50°C .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl) on the phenyl ring to enhance enzyme inhibition (e.g., IC₅₀ reduced from 4.89 μM to 1.50 μM in analogous triazoles) .
Data Analysis & Contradiction Resolution
Q. How can researchers resolve discrepancies in reported IC₅₀ values for structurally similar triazole derivatives?
- Methodological Answer :
- Contextualize assay conditions : Compare cell lines (e.g., MCF-7 vs. Hep-G2), incubation times (24–72 hr), and compound purity (>95% vs. crude extracts) .
- Structural comparisons : Analyze substituent effects (Table 1). For example, chloro-substituted derivatives show lower IC₅₀ (1.50 μM) than methoxy-substituted analogs (4.89 μM) due to enhanced electrophilicity .
Table 1 : IC₅₀ Values of Analogous Triazole Derivatives
| Substituent on Phenyl Ring | IC₅₀ (μM) | Target Enzyme/Cell Line | Reference |
|---|---|---|---|
| 2-Chlorophenyl | 1.50 | Alkaline Phosphatase | |
| 2-Methoxyphenyl | 4.89 | Alkaline Phosphatase | |
| 4-Fluorophenyl | 3.20 | MCF-7 (Breast Cancer) |
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating this compound’s antimicrobial potential?
- Methodological Answer :
- Broth microdilution (CLSI guidelines): Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use concentrations from 0.5–128 μg/mL .
- Time-kill assays : Monitor bactericidal effects over 24 hr. Synergy with antibiotics (e.g., ciprofloxacin) can be assessed via fractional inhibitory concentration (FIC) index .
Q. How to optimize reaction yields in large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
